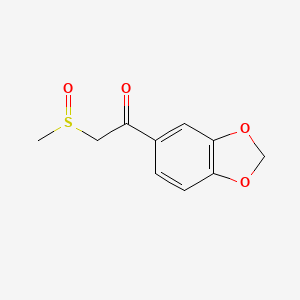
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is an organic compound that features a bromobenzene ring substituted with sulfonyl and methanesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromobenzene ring can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives, such as nitrobenzene, chlorobenzene, and sulfonated benzene.
Nucleophilic Substitution: Products include sulfonamide derivatives, where the sulfonyl group is replaced by the nucleophile.
Applications De Recherche Scientifique
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzenesulfonyl Chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a methanesulfonamide group.
N-(4-Bromophenyl)methanesulfonamide: This compound is structurally similar but lacks the sulfonyl group on the benzene ring.
Uniqueness
1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is unique due to the presence of both sulfonyl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
55116-71-7 |
|---|---|
Formule moléculaire |
C7H8BrNO4S2 |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
(4-bromophenyl)sulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrNO4S2/c8-6-1-3-7(4-2-6)14(10,11)5-15(9,12)13/h1-4H,5H2,(H2,9,12,13) |
Clé InChI |
RIQQLISTUHXMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CS(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
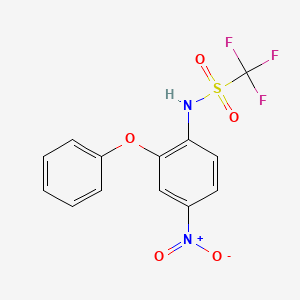
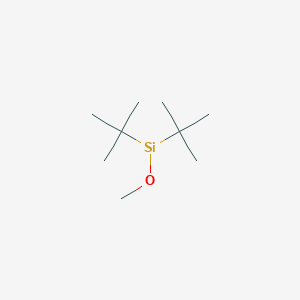
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
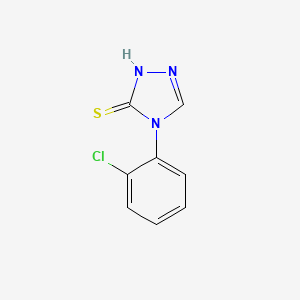
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)

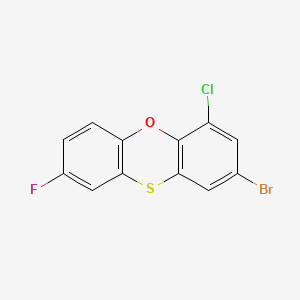
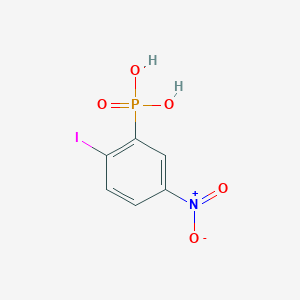

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
